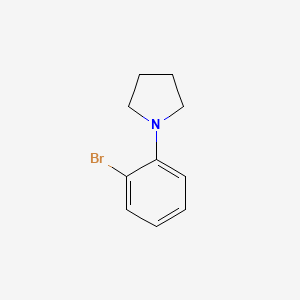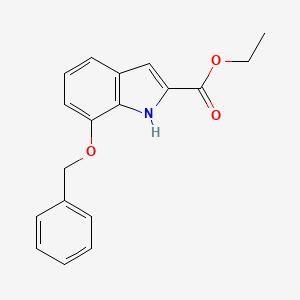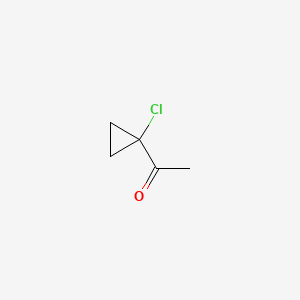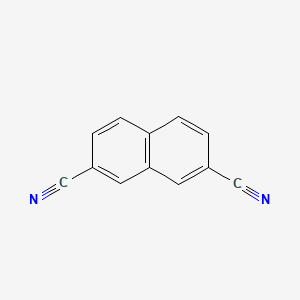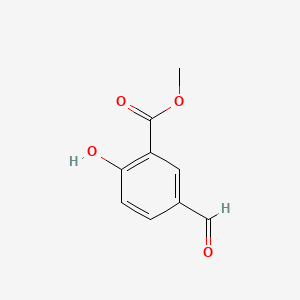![molecular formula C21H21AuClP B1590815 Chloro[tri(p-tolyl)phosphine]gold(I) CAS No. 28978-10-1](/img/structure/B1590815.png)
Chloro[tri(p-tolyl)phosphine]gold(I)
Descripción general
Descripción
Chloro[tri(p-tolyl)phosphine]gold(I) is an organometallic compound with the chemical formula AuCl(P(p-tol)3). It is a stable organogold(I) compound and is often used as a catalyst for various reactions .
Molecular Structure Analysis
The molecular weight of Chloro[tri(p-tolyl)phosphine]gold(I) is 536.79 . Its InChI code is 1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1 .Chemical Reactions Analysis
Chloro[tri(p-tolyl)phosphine]gold(I) is involved in reactions with unsaturated dimolybdenum anions and is a reactant for the oxidative addition of iodine to gold(I) complexes .Aplicaciones Científicas De Investigación
Catalyst for Alkylation
Chloro[tri(p-tolyl)phosphine]gold(I) is used as a catalyst in the alkylation of silyl enol ethers with orthoalkynylbenzoic acid esters . This reaction is crucial in the synthesis of various organic compounds.
Catalyst for Cycloisomerization
This compound is also used as a catalyst in cycloisomerization . Cycloisomerization is a process where a molecule is transformed into another molecule with the same atoms but a different arrangement, forming a cyclic structure.
Catalyst for Cyclization of 1,6-Enynes
Chloro[tri(p-tolyl)phosphine]gold(I) is used as a catalyst in the cyclization of 1,6-enynes . This reaction is important in the synthesis of various cyclic organic compounds.
Catalyst for Tandem [3,3]-Sigmatropic Rearrangement-Cycloisomerization Cascade
This compound is used as a catalyst in the tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade . This reaction is a sequence of two reactions, a sigmatropic rearrangement followed by a cycloisomerization, which occur in one pot without the need for isolation of intermediates.
Catalyst for Cycloaddition of Enyne Derivatives
Chloro[tri(p-tolyl)phosphine]gold(I) is used as a catalyst in the cycloaddition of enyne derivatives with aryl alkynes or alkenes . This reaction is used in the synthesis of various complex organic compounds.
Reactant for Oxidative Addition of Iodine to Gold(I) Complexes
This compound is used as a reactant in the oxidative addition of iodine to gold(I) complexes . This reaction is important in the synthesis of various gold(III) complexes.
Synthesis of Phosphine-Gold(I) Derivatives
Chloro[tri(p-tolyl)phosphine]gold(I) is used as a reactant in the synthesis of phosphine-gold(I) derivatives . These derivatives have various applications in organic synthesis and catalysis.
Synthesis of Heterometallic Gold(I)-Rhenium(I) Alkynyl Complexes
This compound is used as a reactant in the synthesis of heterometallic gold(I)-rhenium(I) alkynyl complexes . These complexes have potential applications in materials science and catalysis.
Safety And Hazards
The safety information indicates that Chloro[tri(p-tolyl)phosphine]gold(I) is potentially harmful. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
chlorogold;tris(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGSPBDJCGVPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578607 | |
| Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[tri(p-tolyl)phosphine]gold(I) | |
CAS RN |
28978-10-1 | |
| Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28978-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



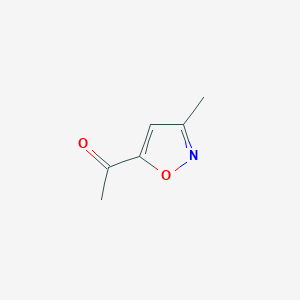
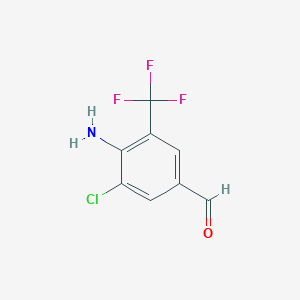
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)
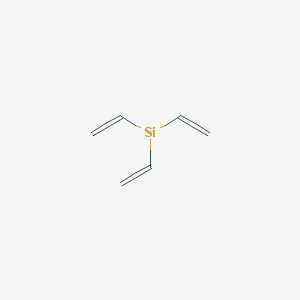
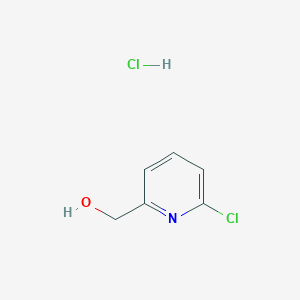
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
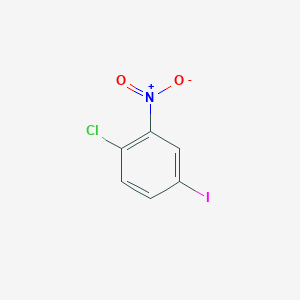
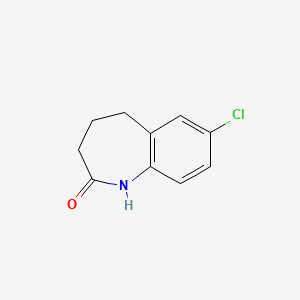
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)
